8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
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Overview
Description
8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methoxyquinoline with formylating agents under acidic conditions to introduce the aldehyde group at the 4-position . Another approach includes the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Reduction: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . In biological systems, it may intercalate with DNA, disrupting replication and transcription processes . The compound’s photophysical properties also make it useful in fluorescence-based detection methods .
Comparison with Similar Compounds
- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 5-Bromo-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its position-specific functional groups allow for targeted modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
143571-92-0 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-8-7(6-13)5-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) |
InChI Key |
OAULCTAGQQKKRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2C=O |
Origin of Product |
United States |
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